EXO1 Human Pre-designed siRNA Set A

Cell Biology Membrane Trafficking Drug Discovery

Exo1 (CAS 75541-83-2) is a cell-permeable, reversible ARF1 GTPase inhibitor with a titratable IC50 of ~20 µM, enabling partial pathway inhibition for refined phenotypic screening. Unlike Brefeldin A, it selectively disrupts ER-to-Golgi trafficking while preserving trans-Golgi network integrity, making it essential for targeted exocytosis studies. For robust, reproducible results, choose the 4-fluoro analog; substitutions are not equivalent.

Molecular Formula C15H12FNO3
Molecular Weight 273.26 g/mol
CAS No. 75541-83-2
Cat. No. B1671837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEXO1 Human Pre-designed siRNA Set A
CAS75541-83-2
Synonyms2-(4-fluorobenzoylamino)benzoic acid methyl ester
Exo1 compound
Molecular FormulaC15H12FNO3
Molecular Weight273.26 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)F
InChIInChI=1S/C15H12FNO3/c1-20-15(19)12-4-2-3-5-13(12)17-14(18)10-6-8-11(16)9-7-10/h2-9H,1H3,(H,17,18)
InChIKeyKIAPWMKFHIKQOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility<0.6 [ug/mL] (The mean of the results at pH 7.4)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Fluorobenzoylamino)benzoic Acid Methyl Ester (Exo1): Essential Procurement Data for Cell Biology Research


2-(4-Fluorobenzoylamino)benzoic acid methyl ester, commonly known as Exo1 (CAS 75541-83-2), is a synthetic small-molecule inhibitor that belongs to the methylanthranilate class . It acts as a cell-permeable, reversible inhibitor of vesicular trafficking between the endoplasmic reticulum (ER) and the Golgi apparatus . Its primary mechanism involves modifying Golgi ADP-ribosylation factor (ARF) 1 GTPase activity, leading to rapid ARF1 release from Golgi membranes and subsequent Golgi collapse [1]. This compound is utilized exclusively as a research tool in cell biology to dissect exocytic pathways and membrane trafficking events .

Why 2-(4-Fluorobenzoylamino)benzoic Acid Methyl Ester Cannot Be Interchanged with In-Class Analogs


Although several structural analogs of 2-(4-Fluorobenzoylamino)benzoic acid methyl ester exist—including the 4-chloro, 4-bromo, and 4-methyl derivatives—quantitative comparative data on their biological activity are currently absent from primary literature and authoritative databases . This means that substitution with any analog lacking the 4-fluoro moiety cannot be assumed to recapitulate the specific pharmacological profile of Exo1. The most meaningful comparator for which robust, quantitative differentiation exists is Brefeldin A (BFA), another inhibitor of ER-to-Golgi trafficking [1]. However, Exo1 and BFA are not interchangeable; they operate via distinct molecular mechanisms and exhibit different effects on Golgi sub-structures . Therefore, experimental outcomes may vary significantly depending on which tool compound is selected, necessitating precise procurement based on the specific mechanistic question being addressed.

Quantitative Differentiation Evidence for 2-(4-Fluorobenzoylamino)benzoic Acid Methyl Ester vs. Brefeldin A and Other Standards


Potency Differential in Exocytosis Inhibition: Exo1 vs. Brefeldin A

Exo1 inhibits exocytosis with an IC50 of approximately 20 µM in BSC1 cells . In contrast, Brefeldin A (BFA) is significantly more potent, with a reported IC50 of approximately 0.2 µM for protein transport inhibition in HCT 116 cells . This 100-fold difference in potency indicates that BFA is a far more potent inhibitor of the secretory pathway than Exo1.

Cell Biology Membrane Trafficking Drug Discovery

Mechanistic Differentiation: Exo1 Does Not Trigger CtBP/Bars50 ADP-Ribosylation

Unlike Brefeldin A (BFA), Exo1 does not induce the ADP-ribosylation of CtBP/Bars50, nor does it interfere with the activity of guanine nucleotide exchange factors (GEFs) specific for Golgi-based ARFs [1]. This mechanistic divergence allows researchers to distinguish between ARF1-mediated and Bars50-mediated processes in the control of Golgi tubulation .

Cell Biology Membrane Trafficking Signal Transduction

Differential Effect on Trans-Golgi Network Organization

Both Exo1 and Brefeldin A (BFA) induce rapid release of ARF1 from Golgi membranes. However, Exo1 has a less pronounced effect on the organization of the trans-Golgi network (TGN) compared to BFA [1]. This indicates that while Exo1 collapses the Golgi, it may spare certain TGN functions or structures to a greater extent than BFA does.

Cell Biology Membrane Trafficking Golgi Dynamics

Solubility Profile for In Vitro Assay Preparation

Exo1 exhibits high solubility in DMSO (up to 100 mM) and moderate solubility in ethanol (up to 25 mM with gentle warming) . While comparative solubility data for Brefeldin A is not directly provided in the same source, Exo1's solubility profile supports the preparation of concentrated stock solutions for cell-based assays.

Cell Biology Biochemistry Assay Development

Purity Specification for Reproducible Experimental Outcomes

Commercially available Exo1 is routinely supplied with a purity of ≥98% (HPLC) or ≥99% . This high purity is critical for minimizing off-target effects in sensitive cell-based assays and ensures that observed phenotypes are attributable to Exo1 and not to impurities.

Chemical Procurement Quality Control Cell Biology

Optimal Application Scenarios for 2-(4-Fluorobenzoylamino)benzoic Acid Methyl Ester Based on Quantitative Evidence


Dissecting ARF1-Dependent vs. Bars50-Dependent Golgi Dynamics

Researchers investigating the molecular machinery of Golgi membrane tubulation can use Exo1 to selectively inhibit ARF1 activity without triggering the ADP-ribosylation of CtBP/Bars50, a confounding effect of Brefeldin A [1]. This allows for the specific interrogation of ARF1's role in vesicle trafficking and Golgi morphology, independent of Bars50-mediated pathways .

Titratable Inhibition of the Exocytic Pathway for Phenotypic Screening

Given its moderate potency (IC50 ~20 µM) compared to Brefeldin A (IC50 ~0.2 µM), Exo1 serves as a more titratable inhibitor of ER-to-Golgi trafficking . This property is advantageous in phenotypic screens where partial pathway inhibition is desired to uncover subtle cellular responses or to avoid complete pathway shutdown, which may mask certain phenotypes .

Selective Inhibition of ER-to-Golgi Traffic with Reduced TGN Disruption

In experiments where the trans-Golgi network (TGN) must remain relatively intact, Exo1 is the preferred inhibitor over Brefeldin A due to its lesser effect on TGN organization [2]. This selectivity is valuable for studying cargo sorting, post-Golgi trafficking, or TGN-specific signaling events while still blocking anterograde transport from the ER.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for EXO1 Human Pre-designed siRNA Set A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.